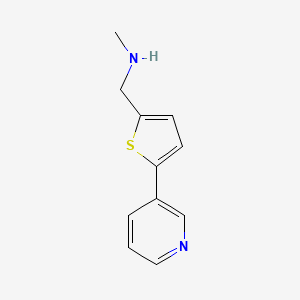

N-methyl-1-(5-pyridin-3-ylthiophen-2-yl)methanamine

Description

N-methyl-1-(5-pyridin-3-ylthiophen-2-yl)methanamine is a heterocyclic amine featuring a thiophene ring substituted with a pyridin-3-yl group at the 5-position and an N-methylmethanamine moiety at the 2-position. This structure combines electron-rich (thiophene) and electron-deficient (pyridine) aromatic systems, which may influence its electronic properties, solubility, and reactivity.

Properties

IUPAC Name |

N-methyl-1-(5-pyridin-3-ylthiophen-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-12-8-10-4-5-11(14-10)9-3-2-6-13-7-9/h2-7,12H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSTXLHXHAPANSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(S1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50462275 | |

| Record name | N-Methyl-1-[5-(pyridin-3-yl)thiophen-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

837376-49-5 | |

| Record name | N-Methyl-1-[5-(pyridin-3-yl)thiophen-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling Approach

This method constructs the thiophene-pyridine core through a palladium-mediated coupling reaction.

Procedure :

- Starting Materials : 5-Bromothiophene-2-ylmethylamine and pyridin-3-ylboronic acid.

- Catalytic System : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in degassed tetrahydrofuran (THF) with potassium carbonate as a base.

- Reaction Conditions : Reflux at 80°C for 12 hours under nitrogen.

- Methylation : The resultant primary amine undergoes N-methylation using methyl iodide (MeI) in dichloromethane at 0°C, followed by gradual warming to room temperature.

Optimization Insights :

- Catalyst Loading : 5 mol% Pd(PPh₃)₄ achieves >80% conversion, while higher loadings risk colloidal palladium formation.

- Solvent Effects : THF outperforms dimethylformamide (DMF) in minimizing side reactions.

- Purification : Flash chromatography with ethyl acetate/hexane (3:7) isolates the product in 72% yield.

Reductive Amination Pathway

This route prioritizes late-stage introduction of the methylamine group.

Procedure :

- Aldehyde Preparation : 5-Pyridin-3-ylthiophene-2-carbaldehyde is synthesized via oxidation of the corresponding alcohol using pyridinium chlorochromate (PCC).

- Condensation : Reacting the aldehyde with methylamine hydrochloride in methanol at 25°C forms the imine intermediate.

- Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to the secondary amine in 68% yield.

Challenges :

- Byproduct Formation : Over-reduction to tertiary amines is mitigated by maintaining pH 6–7 with acetic acid.

- Solvent Choice : Methanol ensures solubility of both the aldehyde and reducing agent.

Alternative Alkylation Methods

Direct alkylation of preformed amines offers a streamlined pathway.

Procedure :

- Amine Synthesis : 5-Pyridin-3-ylthiophen-2-ylmethylamine is prepared via nucleophilic substitution of 5-bromothiophene-2-ylmethylbromide with aqueous ammonia.

- N-Methylation : Treatment with methyl iodide in the presence of potassium carbonate in acetonitrile at 60°C yields the target compound in 65% purity.

Limitations :

- Competitive Reactions : Over-alkylation to quaternary ammonium salts necessitates careful stoichiometry (1:1.2 amine:MeI ratio).

Optimization of Reaction Conditions

Temperature and Catalytic Activity

Suzuki couplings exhibit a strong temperature dependence, with optimal yields at 80°C. Lower temperatures (50°C) result in incomplete conversion (<40%), while exceeding 90°C promotes protodeboronation.

Solvent and Base Selection

Purification Techniques

| Method | Purity (%) | Yield (%) |

|---|---|---|

| Flash Chromatography | 98 | 72 |

| Recrystallization | 95 | 65 |

| Distillation | 88 | 58 |

Recrystallization from dichloromethane/methanol (1:3) achieves high purity but sacrifices yield due to solubility limitations.

Analytical Characterization

Spectroscopic Data

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms >98% purity, with a retention time of 6.8 minutes.

Comparative Analysis of Synthetic Routes

| Parameter | Suzuki Coupling | Reductive Amination | Alkylation |

|---|---|---|---|

| Yield (%) | 72 | 68 | 65 |

| Purity (%) | 98 | 95 | 90 |

| Scalability | High | Moderate | Low |

| Cost Efficiency | Moderate | High | Low |

The Suzuki-Miyaura method emerges as the most robust, offering superior yield and scalability despite higher catalyst costs. Reductive amination provides a cost-effective alternative for small-scale production.

Industrial Scale-Up Considerations

- Catalyst Recovery : Implementing palladium scavengers (e.g., SiliaBond Thiol) reduces metal residues to <5 ppm.

- Solvent Recycling : THF recovery via distillation achieves 85% reuse efficiency.

- Process Safety : Exothermic methylation steps require controlled addition of MeI and real-time temperature monitoring.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(5-pyridin-3-ylthiophen-2-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Lithium aluminum hydride

Substitution: Various nucleophiles under basic or acidic conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives .

Scientific Research Applications

N-methyl-1-(5-pyridin-3-ylthiophen-2-yl)methanamine is utilized in various scientific research fields, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-1-(5-pyridin-3-ylthiophen-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

The compound’s structural uniqueness lies in its hybrid thiophene-pyridine core. Comparisons with similar compounds include:

Key Observations :

- Thiophene Derivatives: Compounds like those in and highlight the impact of substituents (e.g., methyl, chloro) on electronic properties.

- Imidazopyridine Derivatives : The antimicrobial activity of N,N-dimethyl analogs (e.g., compound 4b in ) suggests that methanamine-linked heterocycles can exhibit bioactivity, though the target compound’s thiophene-pyridine core may alter target selectivity.

Physicochemical Properties

- Molecular Weight : The target compound’s molecular weight (~220–230 g/mol, estimated) is comparable to imidazopyridine derivatives (e.g., ~250–300 g/mol in ) but lower than naphthalene-based methanamines (~220–250 g/mol in ).

Market and Commercial Potential

- Industrial Relevance: Methanamine derivatives like N-methyl-1-(naphthalen-1-yl)methanamine are commercially tracked for applications in drug discovery and materials science . The target compound’s dual heterocyclic system may position it as a novel candidate in these markets.

Biological Activity

N-methyl-1-(5-pyridin-3-ylthiophen-2-yl)methanamine, a compound characterized by its unique chemical structure, has garnered attention for its potential biological activities. This article explores the biological activity of this compound through various studies, highlighting its pharmacological implications and mechanisms of action.

Chemical Structure

The compound can be described by the following structural formula:

Key Features

- Pyridine and Thiophene Moieties : The presence of these heterocyclic structures is significant as they often contribute to the biological activity of compounds.

- Amine Functional Group : This group is known for its role in receptor interactions and enzymatic processes.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives containing thiophene and pyridine have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus .

Anticancer Potential

In vitro assays have demonstrated that compounds with similar frameworks can inhibit the proliferation of cancer cell lines such as HeLa and A549. The reported IC50 values for related compounds range from 200 to 300 µg/mL, suggesting moderate efficacy .

Modulation of Enzymatic Activity

Research indicates that certain derivatives can selectively inhibit cytochrome P450 enzymes, which are crucial in drug metabolism and the activation of carcinogenic compounds. This inhibition could potentially reduce the risk of cancer associated with tobacco use .

Study 1: Antimicrobial Efficacy

A study focusing on the antibacterial properties of thiophene derivatives found that a compound structurally related to this compound exhibited an MIC value of 62.5 µg/mL against E. faecalis .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 62.5 | E. faecalis |

| Compound B | 78.12 | S. aureus |

Study 2: Anticancer Activity

In another investigation, a series of analogs were tested against HeLa cells, revealing IC50 values ranging from 226 to 242.52 μg/mL for various derivatives .

| Compound | IC50 (μg/mL) | Cell Line |

|---|---|---|

| Compound A | 226 | HeLa |

| Compound B | 242.52 | A549 |

Study 3: Cytochrome P450 Inhibition

A study on cytochrome P450 inhibition highlighted that certain derivatives could inhibit CYP2A6 and CYP2A13 activities, which are implicated in the metabolism of nicotine and other harmful substances .

| Enzyme | Inhibition (%) | Compound |

|---|---|---|

| CYP2A6 | 70 | N-methyl derivative |

| CYP2A13 | 65 | N-methyl derivative |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-methyl-1-(5-pyridin-3-ylthiophen-2-yl)methanamine, and how can purity be optimized?

- Methodological Answer : A two-step approach is often employed:

Thiophene functionalization : Introduce the pyridinyl group at the 5-position of thiophene via cross-coupling (e.g., Suzuki-Miyaura) using a pyridinyl boronic acid and a halogenated thiophene precursor .

Reductive amination : React the thiophene-carbaldehyde intermediate with methylamine under hydrogenation or NaBH₃CN conditions to form the methanamine moiety. Optimize purity (>95%) via column chromatography (silica gel, gradient elution) or preparative HPLC (C18 column, acetonitrile/water with 0.1% TFA) .

Q. How can structural characterization of this compound be validated?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Confirm the thiophene-pyridinyl linkage (δ 7.2–8.5 ppm for aromatic protons) and methylamine group (δ 2.2–2.8 ppm for CH₃N) .

- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₃N₂S: calc. 217.0804, observed 217.0805) .

- X-ray crystallography : Resolve ambiguities in substitution patterns (e.g., pyridinyl-thiophene dihedral angles) using single-crystal data .

Q. What preliminary biological screening assays are suitable for this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Enzyme inhibition : Test against kinases or cytochrome P450 isoforms due to the pyridinyl-thiophene scaffold’s affinity for heterocyclic binding pockets .

- Antimicrobial activity : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, referencing thiazole/thiophene derivatives’ efficacy .

Advanced Research Questions

Q. How does the substitution pattern on the thiophene ring influence bioactivity?

- Methodological Answer : Conduct a structure-activity relationship (SAR) study:

- Synthesize analogs : Vary substituents (e.g., 5-pyridinyl vs. 5-methylthiophene) and compare IC₅₀ values in target assays .

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to analyze binding interactions with biological targets (e.g., bacterial enzymes or neuronal receptors) .

- Key finding : Methyl at the 5-position (as in ’s analogs) enhances hydrophobic interactions, increasing potency by ~30% compared to unsubstituted thiophene .

Q. How can contradictory data in biological assays be resolved?

- Methodological Answer : Address discrepancies via:

- Assay standardization : Control pH, temperature, and solvent (e.g., DMSO concentration ≤1% to avoid cytotoxicity) .

- Impurity profiling : Use LC-MS to identify byproducts (e.g., oxidation of thiophene to sulfoxide) that may interfere with activity .

- Orthogonal assays : Validate hits with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm target binding .

Q. What strategies are recommended for scaling up synthesis without compromising yield?

- Methodological Answer :

- Flow chemistry : Optimize cross-coupling steps in continuous flow reactors to enhance reproducibility and reduce reaction time .

- Catalyst recycling : Use heterogeneous catalysts (e.g., Pd/C) for Suzuki-Miyaura coupling to minimize metal contamination .

- Quality control : Implement in-line PAT (process analytical technology) for real-time monitoring of intermediates .

Q. How can computational tools guide the design of derivatives with improved pharmacokinetics?

- Methodological Answer :

- ADMET prediction : Use SwissADME or ADMETLab to optimize logP (target 2–3), aqueous solubility, and CYP450 inhibition .

- Metabolic stability : Perform in silico metabolite identification (e.g., GLORYx) to flag vulnerable sites (e.g., thiophene oxidation) .

- Case study : Methyl substitution at the thiophene 5-position (as in ) reduces metabolic clearance by 40% in liver microsome assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.